Propargyl-PEG8-alcohol

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O8/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1,18H,3-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJKIPMHDKPKLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

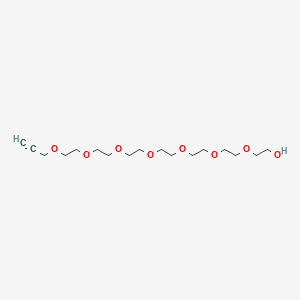

C#CCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG8-alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG8-alcohol, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. This document details its core chemical properties, applications in advanced therapeutic development, detailed experimental protocols, and essential storage and stability information.

Core Chemical Properties

This compound is a well-defined, monodisperse compound featuring a terminal propargyl (alkyne) group and a primary alcohol (hydroxyl) group, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer. This structure provides a unique combination of functionalities for versatile bioconjugation strategies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | [1] |

| CAS Number | 1422023-54-8 | [1][2][3] |

| Molecular Formula | C₁₇H₃₂O₈ | [1][2][3] |

| Molecular Weight | 364.4 g/mol | [1][2][4] |

| Exact Mass | 364.20971797 Da | [1] |

| Purity | Typically ≥95% - 98% | [2][4][5][6] |

| Appearance | Colorless to pale-yellow liquid/solid | [7] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [2][8] |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it an invaluable tool in modern drug development and life sciences research. The PEG spacer enhances aqueous solubility and biocompatibility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[6][9]

-

Click Chemistry: The terminal propargyl group is specifically designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][4][5] This reaction enables the highly efficient and specific covalent linkage to molecules containing an azide group, forming a stable triazole ring.[10][11]

-

Drug Delivery Systems: This linker is essential for constructing advanced drug delivery systems.[5][6] It is frequently used to functionalize nanoparticles or to link targeting ligands to drug payloads, improving therapeutic precision.[12]

-

Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a cytotoxic drug to a monoclonal antibody, facilitating targeted delivery to cancer cells.[9][12][13]

-

PROTACs: It serves as a versatile linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation.[9][13][14]

-

Bioconjugation: The hydroxyl group offers an additional site for chemical modification, allowing for the attachment of small molecules, imaging probes, or other functional moieties.[5]

Experimental Protocols

The following sections provide detailed methodologies for the most common application of this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization may be required for specific substrates and applications.

-

This compound

-

Azide-containing molecule (e.g., protein, peptide, small molecule)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Copper-chelating ligand (e.g., THPTA or TBTA) - Recommended for bioconjugation to protect biomolecules

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, degassed)

-

Desalting column or dialysis equipment for purification

This protocol describes the conjugation of an azide-modified biomolecule to this compound.

1. Preparation of Stock Solutions:

- This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

- Azide-Molecule: Dissolve the azide-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).

- Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.[15]

- Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[15]

- Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use. [15][16]

2. Reaction Setup:

- In a reaction tube, add the azide-containing molecule solution.

- Add the this compound stock solution to achieve a 10- to 20-fold molar excess over the azide molecule.

- Prepare the catalyst premix: In a separate tube, combine the CuSO₄ solution and the THPTA ligand solution at a 1:5 molar ratio.[15][16] Mix gently.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the main reaction tube, followed immediately by the CuSO₄/ligand premix.[9][16]

Table 2: Typical Final Reaction Concentrations for CuAAC

| Reagent | Final Concentration | Molar Ratio (Example) |

| Azide-Molecule | 100 µM | 1x |

| This compound | 1 - 2 mM | 10 - 20x |

| Copper(II) Sulfate | 0.25 - 1 mM | 2.5 - 10x |

| Ligand (THPTA) | 1.25 - 5 mM | 12.5 - 50x |

| Sodium Ascorbate | 5 - 10 mM | 50 - 100x |

3. Incubation:

- Incubate the reaction for 1-4 hours at room temperature, protected from light.[9] For sensitive biomolecules, the reaction can be performed at 4°C overnight.[9]

4. Purification:

- Once the reaction is complete, remove excess reagents and byproducts.

- For proteins and other macromolecules, use a desalting column or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS).[16]

Visualized Workflows and Mechanisms

Diagrams created with Graphviz are provided below to illustrate key processes involving this compound.

References

- 1. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]

- 3. 1422023-54-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 5. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]

- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. axel.as-1.co.jp [axel.as-1.co.jp]

- 9. benchchem.com [benchchem.com]

- 10. Alkyne | BroadPharm [broadpharm.com]

- 11. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG8-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-alcohol is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal alkyne (propargyl group) and a primary alcohol, connected by an eight-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the construction of complex biomolecules. The propargyl group enables highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the terminal hydroxyl group can be further functionalized. The PEG8 chain imparts enhanced hydrophilicity and provides a flexible, defined-length spacer, which can be critical for optimizing the biological activity of the final conjugate, such as in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, including detailed experimental protocols and expected analytical data.

Core Molecular Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₃₂O₈ |

| Molecular Weight | 364.4 g/mol [1][2] |

| Exact Mass | 364.20971797 Da[2] |

| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[2] |

| Purity (Typical) | ≥98%[1] |

| Appearance | Colorless to light yellow liquid or oil |

| Solubility | Soluble in water, DMSO, DMF, and Dichloromethane (DCM)[1] |

| Storage Conditions | -20°C for long-term storage[1] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on octaethylene glycol to form an alkoxide, which then acts as a nucleophile to attack a propargyl halide (e.g., propargyl bromide), forming the ether linkage.

Overall Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol details the mono-propargylation of octaethylene glycol.

Materials:

-

Octaethylene glycol (HO-PEG8-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add octaethylene glycol (1.0 eq). Dissolve the glycol in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The reaction mixture will be stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

Alkylation: Cool the reaction mixture back to 0°C. Add propargyl bromide (1.2 eq) dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl at 0°C.

-

Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

The purification of this compound can be challenging due to the polar nature of the PEG chain, which can cause streaking on silica gel. Flash column chromatography with a polar solvent system is the most common method for purification.

Experimental Workflow: Purification

Caption: Purification workflow for this compound.

Detailed Experimental Protocol: Purification

Materials and Equipment:

-

Crude this compound

-

Silica gel for flash chromatography

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Potassium permanganate (KMnO₄) stain

-

Glass column for chromatography

-

Fraction collector or test tubes

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a "dry load."

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a low-polarity mobile phase (e.g., 100% DCM or 2% MeOH in DCM).

-

Loading: Carefully add the dry-loaded sample to the top of the packed column.

-

Elution: Begin elution with a mobile phase of 5% methanol in dichloromethane. Gradually increase the polarity of the mobile phase in a stepwise or linear gradient up to 15% methanol in dichloromethane. The optimal gradient should be determined by prior TLC analysis.

-

Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The product can be visualized using a potassium permanganate stain.

-

Analysis and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound as a clear to light yellow oil.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data

| Technique | Functional Group | Expected Chemical Shift / Signal |

| ¹H NMR (CDCl₃, 400 MHz) | Acetylenic proton (-C≡C-H ) | ~2.4 ppm (triplet) |

| Methylene protons adjacent to alkyne (-O-CH₂ -C≡CH) | ~4.2 ppm (doublet) | |

| PEG methylene protons (-O-CH₂ -CH₂ -O-) | ~3.6-3.8 ppm (multiplet) | |

| Terminal alcohol proton (-OH ) | Variable, broad singlet | |

| Mass Spectrometry (ESI-MS) | Molecular Ion Adducts | [M+Na]⁺, [M+H]⁺ |

| Calculated Monoisotopic Mass for C₁₇H₃₂O₈ | 364.21 g/mol |

Experimental Protocols: Characterization

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 0.1 mg/mL.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source, typically operating in positive ion mode.

-

Data Acquisition: Acquire data over a mass range that includes the expected molecular weight of the product and its common adducts (e.g., m/z 100-1000).

-

Data Analysis: Identify the peaks corresponding to the expected ions (e.g., [M+H]⁺, [M+Na]⁺) and compare the measured monoisotopic mass with the calculated theoretical mass.

Logical Relationships in Synthesis and Purification

The following diagram illustrates the decision-making process and logical flow from starting materials to the final, characterized product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Propargyl-PEG8-alcohol

This compound is a heterobifunctional linker that has become an invaluable tool in the fields of bioconjugation, chemical biology, and drug development. Its "mechanism of action" is not defined by a direct biological or pharmacological effect, but rather by its chemical reactivity and utility in covalently linking molecules. This guide provides a detailed exploration of its core mechanism—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—and its applications, particularly in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The molecule's structure consists of three key components:

-

A terminal propargyl group: An alkyne that serves as a reactive handle for "click chemistry".[1]

-

An eight-unit polyethylene glycol (PEG) spacer: A hydrophilic chain that enhances solubility, provides flexibility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[1][2]

-

A terminal alcohol (hydroxyl) group: A functional group that allows for further chemical modification or conjugation to other molecules.[3][4]

Core Physicochemical and Molecular Data

The utility of this compound is underpinned by its distinct physicochemical properties. The key quantitative data for this molecule are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₇H₃₂O₈ | [4][5] |

| Molecular Weight | 364.4 g/mol | [4][5][6] |

| CAS Number | 1422023-54-8 | [4][5] |

| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | [5] |

| SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCO | [5] |

| Purity | Typically ≥95% - 98% | [4][6] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |

| Storage Conditions | -20°C for long-term stability | [4] |

Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for this compound is the reactivity of its terminal alkyne group in the CuAAC reaction, a cornerstone of click chemistry.[7][8] This reaction forms a stable and bio-orthogonal 1,2,3-triazole ring, covalently linking the propargyl-containing molecule to an azide-functionalized molecule.[3][9] The reaction is renowned for its high yield, specificity, and tolerance of a wide range of functional groups and aqueous environments.[9]

The catalytic cycle involves several key steps:

-

In Situ Generation of Copper(I): The active Cu(I) catalyst is typically generated in situ by the reduction of a Copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

-

Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne of the propargyl group to form a copper acetylide intermediate.

-

Cycloaddition: The copper acetylide then reacts with an azide-containing molecule. A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to prevent catalyst disproportionation and enhance reaction efficiency.

-

Triazole Formation: The resulting intermediate undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[9]

Role as a Versatile Linker Precursor

This compound is a foundational building block that is often chemically modified to create derivatives with different reactive functionalities. The terminal hydroxyl group can be converted into other functional groups like acids, amines, or activated esters (e.g., NHS esters), making it a versatile precursor for various bioconjugation strategies.[1][10]

Experimental Protocols and Workflow

The use of this compound in bioconjugation is typically a multi-step process. First, the alcohol is often converted to a more reactive derivative (like an acid or NHS ester) to conjugate to the first molecule. The second step involves the CuAAC click reaction to attach the second molecule.

Generalized Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between a Propargyl-PEG8-functionalized molecule and an azide-containing molecule. Optimization is often required based on the specific properties of the reactants.[10][11][12]

Materials:

-

Propargyl-PEG8-functionalized molecule

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper(I)-stabilizing ligand, e.g., THPTA (e.g., 200 mM in water)

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous DMSO (for dissolving non-aqueous soluble molecules)

-

Purification tools (e.g., desalting column or dialysis cassettes)

Procedure:

-

Preparation of Reagents:

-

Dissolve the Propargyl-PEG8-functionalized molecule and the azide-containing molecule in the Reaction Buffer or a minimal amount of DMSO. A 5- to 10-fold molar excess of the smaller molecule is a common starting point.[11]

-

Prepare fresh sodium ascorbate solution immediately before use.

-

-

Reaction Setup:

-

In a reaction vessel, combine the Propargyl-PEG8-conjugate and the azide-containing molecule.

-

Add the THPTA ligand to the mixture to a final concentration of 1-2 mM.[11]

-

Add CuSO₄ to a final concentration of 0.2-1 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[11]

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[11]

-

The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

-

-

Purification of the Final Conjugate:

-

Once the reaction is complete, the final conjugate must be purified to remove the copper catalyst, excess reagents, and byproducts.

-

Purification can be achieved using a desalting column, dialysis, or other appropriate chromatographic techniques depending on the nature of the final product.[12]

-

| Parameter | Typical Condition | Notes |

| Molar Ratio | 1:5 to 1:10 (Alkyne:Azide) | The smaller, less precious molecule is typically in excess. |

| CuSO₄ Concentration | 0.2 - 1 mM | The final concentration of the copper catalyst. |

| Ligand (THPTA) | 1 - 2 mM | Used to stabilize the Cu(I) ion and increase efficiency. |

| Reducing Agent | 2 - 5 mM (Sodium Ascorbate) | Must be freshly prepared. A molar excess over Cu(II) is required. |

| pH | 7.2 - 8.0 | The reaction is tolerant of a range of pH values. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |

| Duration | 1 - 4 hours | Reaction times can vary based on reactant concentrations and reactivity.[11] |

Applications in Drug Development

The unique properties of this compound and its derivatives make them highly valuable in several areas of advanced drug development.

-

PROTACs: The bifunctional nature of the linker is ideal for synthesizing PROTACs, which require connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[7][8] The length and hydrophilicity of the PEG8 chain are critical parameters that can influence the efficacy of the final PROTAC.[13]

-

Antibody-Drug Conjugates (ADCs): These linkers are used to attach potent cytotoxic payloads to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[6][13]

-

PEGylation: The PEG chain can be used to improve the stability, solubility, and in vivo circulation time of therapeutic proteins or peptides.[2]

-

Drug Delivery Systems: Propargyl-PEG linkers are essential for creating advanced drug delivery systems like PEGylated liposomes and nanoparticles, where targeting ligands can be precisely attached via click chemistry.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 3. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]

- 4. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]

- 5. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Reactivity of Propargyl-PEG8-alcohol

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG8-alcohol is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique molecular architecture, featuring a terminal propargyl group, a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a primary alcohol, offers a versatile platform for the synthesis of complex molecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the reactivity of this compound, detailing the chemical transformations of its distinct functional moieties, supported by experimental protocols and quantitative data.

Core Molecular Properties

This compound possesses a defined chemical structure that dictates its reactivity and utility.

| Property | Value |

| Molecular Formula | C₁₇H₃₂O₈ |

| Molecular Weight | 364.4 g/mol |

| Structure | Propargyl Group (Terminal Alkyne) - PEG8 Spacer - Alcohol (Primary) |

The hydrophilic PEG8 chain enhances aqueous solubility, a critical feature for biological applications, and provides a flexible spacer to mitigate steric hindrance between conjugated molecules.[1][2]

Reactivity of the Propargyl Group

The terminal alkyne of the propargyl group is its most prominent reactive site, primarily undergoing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction is celebrated for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage with an azide-functionalized molecule.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for bioconjugation.[3] The reaction is characterized by its rapid kinetics and high yields under mild, often aqueous, conditions.

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by the choice of copper source, ligand, and solvent. The following table summarizes representative quantitative data for CuAAC reactions involving propargyl-containing molecules.

| Propargyl Substrate | Azide Substrate | Copper Source/Reducing Agent | Ligand | Solvent | Yield (%) |

| Propargyl Alcohol | Benzyl Azide | CuI | None | CH₃CN | 98[3] |

| Phenylacetylene | Benzyl Azide | CuSO₄ / Sodium Ascorbate | None | t-BuOH/H₂O (1:1) | >95[3] |

| Propargyl Amine | Phenyl Azide | CuSO₄ / Sodium Ascorbate | THPTA | H₂O | 91[3] |

Yields are highly dependent on specific reaction conditions.

Kinetic Data for CuAAC Reactions

The rate constants for CuAAC reactions are generally high, demonstrating the efficiency of this transformation.

| Alkyne Substrate | Copper Concentration | Ligand | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Propargyl-PEGn Linkers | 50 - 250 µM | TBTA | 10⁴ - 10⁵[4] |

Kinetic data is highly sensitive to the specific reactants, ligand, solvent, and temperature.[3]

Experimental Protocol: General Procedure for CuAAC

This protocol provides a general framework for the CuAAC reaction of this compound with an azide-functionalized molecule.

Materials:

-

This compound

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of the azide-modified molecule in a compatible solvent.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 200 mM in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-modified molecule and this compound. A slight molar excess of one reagent (e.g., 1.2 to 1.5 equivalents of the PEG linker) is often used.

-

Add the reaction buffer to achieve the desired concentration.

-

-

Catalyst Addition:

-

Prepare a premix of CuSO₄ and THPTA (typically in a 1:2 to 1:5 molar ratio).

-

Add the copper/ligand premix to the reaction mixture.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

-

-

Purification:

-

Upon completion, the conjugate can be purified using standard chromatographic techniques such as size-exclusion or reverse-phase chromatography to remove excess reagents and the catalyst.

-

Reactivity of the Alcohol Group

The primary alcohol of this compound is a versatile functional handle that can be transformed into a variety of other functional groups, enabling further conjugation strategies.[5] While less reactive than the propargyl group in "click chemistry," its reactivity can be readily harnessed through standard organic transformations.

Esterification

The hydroxyl group can react with carboxylic acids or their activated derivatives (e.g., acid chlorides, NHS esters) to form stable ester linkages. This is a common strategy for attaching small molecule drugs or other payloads.[5]

Experimental Protocol: Esterification with an Activated Carboxylic Acid

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Amine base (e.g., Triethylamine or DIPEA)

Procedure:

-

Activation of Carboxylic Acid: In a reaction vessel, dissolve the carboxylic acid-containing molecule, EDC, and NHS in anhydrous DMF or DCM. Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.

-

Esterification: Add this compound and the amine base to the activated carboxylic acid solution.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture can be washed with aqueous solutions to remove excess reagents and the product purified by column chromatography.

Etherification (Williamson Ether Synthesis)

Under basic conditions, the alcohol can be deprotonated to form a potent nucleophile (alkoxide), which can then react with an alkyl halide to form an ether linkage.[6]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

This compound

-

Strong base (e.g., Sodium hydride (NaH))

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Deprotonation: In an inert atmosphere, dissolve this compound in anhydrous THF. Cool the solution to 0°C and add NaH portion-wise. Stir for 30-60 minutes at 0°C to room temperature to form the alkoxide.

-

Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography.[7]

Activation of the Alcohol Group

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions.[8]

Experimental Protocol: Tosylation of the Alcohol

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Dissolve this compound in anhydrous DCM and cool to 0°C.

-

Tosylation: Add pyridine or triethylamine, followed by the portion-wise addition of TsCl.

-

Reaction Monitoring: Stir the reaction at 0°C to room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with DCM. Wash the organic layer, dry, and concentrate to obtain the tosylated product, which can be further purified by column chromatography.[9]

Applications in Drug Development

The dual reactivity of this compound makes it a valuable tool in the construction of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC synthesis, this compound can be used to link a cytotoxic payload to an antibody.[1][10] For instance, the alcohol can be functionalized with a payload, and the propargyl group can then be conjugated to an azide-modified antibody via CuAAC. The PEG8 linker enhances the solubility and stability of the final ADC.[11]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein. This compound can serve as a versatile linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[12][13] The modular nature of the linker allows for the systematic synthesis and optimization of PROTAC efficacy.[2]

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug development and related fields. Its well-defined structure, featuring a reactive terminal alkyne for efficient "click" chemistry and a modifiable primary alcohol, allows for a wide range of bioconjugation strategies. The integrated PEG8 spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. A thorough understanding of the reactivity of both the propargyl and alcohol functionalities is crucial for the successful design and synthesis of advanced therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. jackwestin.com [jackwestin.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

Propargyl-PEG8-alcohol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG8-alcohol, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of PROTACs.[1] An understanding of its solubility in various organic solvents is paramount for its effective application, ensuring homogeneity in reaction mixtures, and for purification processes.

This compound possesses a terminal alkyne group, available for click chemistry reactions, and a hydroxyl group for further functionalization.[2][3] Its structure is dominated by an eight-unit polyethylene glycol (PEG) chain, which largely dictates its solubility profile. The amphiphilic nature of the PEG chain, with its repeating hydrophilic ether units, allows for broad solubility in a range of polar organic solvents.[4][5]

Core Solubility Profile

This compound, with a molecular weight of 364.4 g/mol , is characterized by its PEG8 linker.[6][7] Polyethylene glycols are well-known for their solubility in water and a variety of organic solvents.[8][9] The solubility of PEG derivatives is influenced by the length of the PEG chain, the nature of the end groups, the polarity of the solvent, and the ambient temperature.[4][9] Generally, PEGs are highly soluble in polar aprotic solvents and chlorinated solvents, with decreasing solubility in non-polar organic solvents.[5][8]

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The primary driver is the polyethylene glycol chain, which facilitates interaction with a wide array of solvents. The terminal propargyl and alcohol groups also contribute to the overall polarity and hydrogen bonding capacity of the molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. a3p-scientific.com [a3p-scientific.com]

- 3. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. labinsights.nl [labinsights.nl]

Propargyl-PEG8-alcohol: A Technical Guide for Advanced Bioconjugation and Drug Delivery

This in-depth technical guide provides a comprehensive overview of Propargyl-PEG8-alcohol, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its molecular structure, physicochemical properties, and its critical role in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is characterized by a terminal propargyl group (an alkyne) and a primary alcohol (hydroxyl group), separated by an eight-unit polyethylene glycol (PEG) spacer. This unique structure provides a versatile platform for bioconjugation, leveraging the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The PEG linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.

A summary of the key quantitative data for this compound is presented below:

| Property | Value | Citations |

| Molecular Formula | C₁₇H₃₂O₈ | [1][2] |

| Molecular Weight | 364.4 g/mol | [1][2] |

| Exact Mass | 364.20971797 Da | [2] |

| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | [2] |

| CAS Number | 1422023-54-8 | [1][3] |

| Purity | Typically ≥95% | [4][5] |

| Solubility | Water, DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C for long-term storage | [1][3] |

Molecular Structure and Visualization

The chemical structure of this compound consists of a terminal alkyne group available for click chemistry and a hydroxyl group that can be further functionalized. The flexible eight-unit PEG chain contributes to the molecule's solubility and biocompatibility.

Caption: Chemical Structure of this compound.

Applications in Drug Development and Research

This compound is a valuable tool in the development of complex biomolecules and therapeutic agents. Its bifunctional nature allows for a sequential conjugation strategy, making it a versatile linker in various bioconjugation applications.

Key Applications Include:

-

PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecule drugs to improve their solubility, stability, and circulation half-life.[4] this compound can be used as a building block in the synthesis of larger PEGylating agents.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. This compound can be incorporated into the linker, with the alkyne group used to conjugate an azide-modified drug.

-

PROTACs: PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. The flexible PEG linker of this compound is often used to connect the two ligands.

-

Drug Delivery Systems: This linker is essential for creating advanced drug delivery systems, such as PEGylated liposomes and nanoparticles.[4] The propargyl group allows for the surface functionalization of these delivery vehicles with targeting ligands via click chemistry, enhancing therapeutic precision.[4]

-

Bioconjugation and Chemical Modification: The terminal alkyne and hydroxyl groups allow for a wide range of chemical modifications, enabling the synthesis of diverse molecular probes and bioconjugates for research purposes.[5][6]

Generalized Experimental Workflow and Protocols

The utilization of this compound in bioconjugation typically involves a two-step process. First, the hydroxyl group is often activated or modified to react with a functional group on the first molecule of interest. Subsequently, the propargyl group is used for the click reaction with an azide-functionalized second molecule.

The following diagram illustrates a generalized experimental workflow for a bioconjugation reaction using this compound.

Caption: Generalized workflow for bioconjugation using this compound.

Experimental Protocol: General Procedure for Protein Modification and Click Chemistry

The following is a generalized protocol for the modification of a protein with this compound and subsequent conjugation to an azide-containing molecule. This protocol is a representative example and may require optimization for specific applications.

Materials:

-

This compound

-

Protein or other amine-containing biomolecule

-

Activation Reagents (e.g., 4-Nitrophenyl chloroformate (p-NPC) or N,N'-Disuccinimidyl carbonate (DSC))

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent: Sodium ascorbate (prepare fresh)

-

Copper chelating ligand (e.g., THPTA or TBTA)

-

Purification tools (e.g., desalting columns, dialysis cassettes)

Procedure:

Part 1: Activation of this compound and Conjugation to Protein

-

Activation of this compound:

-

This step is to convert the terminal hydroxyl group into a more reactive species, for example, an NHS ester. A detailed protocol for the synthesis of Propargyl-PEG-NHS esters can be found in the literature. For this generalized protocol, we will assume a pre-activated Propargyl-PEG8-NHS ester is used.

-

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

-

-

Prepare the Activated Linker Solution:

-

Immediately before use, dissolve the Propargyl-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[7]

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).[7]

-

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Prepare Reactant Solutions:

-

Prepare Catalyst and Reducing Agent Stock Solutions:

-

Click Reaction Assembly:

-

In a reaction tube, combine the propargylated protein and the azide-containing molecule (a 1.5 to 10-fold molar excess of the azide molecule is a good starting point).[9]

-

Add the copper ligand to the reaction mixture.

-

Add CuSO₄ to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

-

-

Incubation:

-

Purification:

-

Upon completion, purify the final bioconjugate to remove the copper catalyst, excess reagents, and byproducts using size-exclusion chromatography, affinity chromatography, or dialysis.[9]

-

Characterization:

The final conjugate should be characterized using appropriate analytical techniques such as mass spectrometry to confirm the covalent attachment and determine the degree of labeling, and SDS-PAGE to assess purity.

This technical guide provides a foundational understanding of this compound for its application in advanced drug development and research. The provided protocols are intended as a starting point and will likely require optimization for specific molecules and desired outcomes.

References

- 1. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]

- 2. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bio-fount.com [bio-fount.com]

- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 5. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]

- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Propargyl-PEG8-alcohol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Propargyl-PEG8-alcohol is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and materials science.[1][2][3] Its structure comprises a terminal propargyl group (an alkyne), a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group.[1][2] The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal ligation reaction.[2][4][5] The PEG spacer enhances aqueous solubility, reduces non-specific binding, and can improve the pharmacokinetic profile of conjugated molecules.[4][6][7] The terminal hydroxyl group offers a site for further chemical modification.[3] This guide provides an in-depth overview of the core properties, experimental applications, and technical data for this compound.

Core Data Summary

The key physicochemical properties of this compound are summarized below. This data is essential for accurate stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

| Property | Value | Citations |

| CAS Number | 1422023-54-8 | [1][8][9] |

| Molecular Formula | C₁₇H₃₂O₈ | [1][8][9][10] |

| Molecular Weight | ~364.4 g/mol | [1][8][10][11] |

| Exact Mass | 364.20971797 Da | [10] |

| Purity | ≥95% - 98% | [1][9][11] |

| Appearance | Colorless to straw-colored liquid | [12] |

| Solubility | Water, DMSO, DCM, DMF | [1][9] |

| Storage Condition | -20°C | [1] |

Core Concepts and Methodologies

The utility of this compound is primarily derived from its participation in PEGylation and click chemistry reactions.

PEGylation

PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[6] This modification can offer several pharmacological advantages, including:

-

Increased Solubility : The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic molecules in aqueous solutions.[6][7]

-

Extended Circulating Half-Life : The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, prolonging its time in circulation.[6][13]

-

Reduced Immunogenicity : The PEG chain can "mask" the conjugated molecule from the host's immune system, decreasing its antigenicity and immunogenicity.[6]

-

Enhanced Stability : PEGylation can protect molecules from proteolytic degradation.[7]

This compound is a reagent used to introduce a PEG chain with a reactive alkyne handle for subsequent conjugation.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound is specifically designed for "click chemistry".[4][5] This refers to a set of reactions that are highly efficient, specific, and biocompatible.[4][14] The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the terminal alkyne of the propargyl group reacts with an azide-functionalized molecule to form a stable triazole linkage.[4][14][15] This reaction is favored in bioconjugation for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[14][15]

Experimental Workflow and Protocols

Generalized Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow for conjugating a molecule of interest (e.g., a protein or peptide) to a second molecule (e.g., a therapeutic payload or imaging agent) using this compound as a linker. This process involves two main stages: functionalization with the PEG linker and the subsequent click chemistry reaction.

Caption: Generalized workflow for bioconjugation using a Propargyl-PEG linker.

Detailed Experimental Protocol: Click Chemistry

This protocol provides a generalized starting point for the copper-catalyzed click reaction between an alkyne-functionalized molecule (prepared using this compound) and an azide-containing molecule in an aqueous environment. Optimization may be required based on the specific reactants.

Materials:

-

Alkyne-functionalized molecule of interest (in a suitable buffer, e.g., PBS pH 7.4)

-

Azide-functionalized molecule of interest

-

Catalyst Stock Solutions:

-

Anhydrous DMSO (if needed for dissolving reactants)

-

Microcentrifuge tubes

-

Purification system (e.g., size-exclusion chromatography columns or dialysis cassettes)

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of your azide-containing molecule (e.g., 10 mM in DMSO or water).

-

Ensure your alkyne-functionalized molecule is at a suitable concentration in an amine-free buffer (e.g., 1-5 mg/mL in PBS).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Your alkyne-functionalized molecule solution.

-

The azide-containing molecule. A molar excess of 1.5 to 50 equivalents relative to the alkyne can be used to drive the reaction to completion.[4][14]

-

Add the THPTA ligand solution (final concentration ~2 mM).

-

Add the CuSO₄ solution (final concentration ~0.4 mM). Vortex briefly to mix.[16]

-

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~6 mM).[16]

-

Vortex the tube briefly.

-

Protect the reaction from light by wrapping the tube in aluminum foil.

-

Incubate the reaction at room temperature for 30-60 minutes. For more challenging conjugations, the incubation time can be extended.[14]

-

-

Purification:

-

Once the reaction is complete, purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts.

-

Common purification methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography depending on the nature of the conjugate.

-

-

Analysis:

-

Characterize the purified conjugate using appropriate analytical techniques such as LC-MS to confirm the mass, SDS-PAGE to observe shifts in molecular weight, or HPLC to assess purity.

-

Troubleshooting:

-

Low Yield: Ensure the sodium ascorbate solution is fresh, as its reducing capability diminishes over time.[14] Consider increasing the concentration of the azide component or extending the reaction time.

-

Precipitation: If precipitation occurs, the solvent system may not be optimal. A co-solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., DMSO, t-BuOH), may be necessary to maintain the solubility of all reactants.[14]

Applications in Drug Development

This compound is a valuable tool in the development of sophisticated therapeutics.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Propargyl-PEG linkers can be used to attach the drug payload to the antibody with high precision.[4]

-

PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Propargyl-PEG linkers are often used to connect the target-binding ligand and the E3 ligase-binding ligand.[4][17]

-

Drug Delivery Systems: These linkers are essential for creating advanced drug delivery systems like PEGylated liposomes and nanoparticles. Targeting ligands can be conjugated to the surface of these systems via click chemistry to improve therapeutic precision.[11]

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[8]

-

Avoid contact with skin and eyes.

-

Handle in a well-ventilated area.

-

Dispose of chemical waste in accordance with institutional and local regulations.[8]

References

- 1. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]

- 2. a3p-scientific.com [a3p-scientific.com]

- 3. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. PEGylation - Wikipedia [en.wikipedia.org]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. bio-fount.com [bio-fount.com]

- 9. axel.as-1.co.jp [axel.as-1.co.jp]

- 10. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 12. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 13. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. interchim.fr [interchim.fr]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

The Strategic Role of the PEG8 Spacer in Propargyl-PEG8-alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of highly specific and potent bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized modern therapeutic strategies. Central to the design and efficacy of these complex molecules is the linker that connects the functional moieties. Propargyl-PEG8-alcohol, a heterobifunctional linker, has emerged as a critical tool in this field. The eight-unit polyethylene glycol (PEG8) chain is not merely a passive spacer but an active contributor to the overall physicochemical and pharmacological properties of the resulting conjugate. This technical guide provides a comprehensive analysis of the core functions of the PEG8 spacer in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Physicochemical Properties and Advantages of the PEG8 Spacer

The integration of a discrete eight-unit PEG spacer into the Propargyl-alcohol framework imparts a unique and advantageous set of properties that address common challenges in the development of complex biologics. These properties are fundamental to the improved performance of the final conjugate in biological systems.

Enhanced Hydrophilicity and Solubility: A primary challenge in the development of bioconjugates, particularly ADCs and PROTACs, is the often poor aqueous solubility of the constituent small molecule drugs or ligands. The PEG8 spacer, with its repeating ethylene oxide units, is inherently hydrophilic. It forms hydrogen bonds with water molecules, creating a hydration shell that can significantly improve the solubility of hydrophobic payloads, thereby preventing aggregation and facilitating formulation and administration. This compound is soluble in water as well as common organic solvents such as DMSO, DMF, and DCM.[1][2]

Optimized Flexibility and Spatial Orientation: The PEG8 linker possesses significant conformational flexibility due to the free rotation around its C-O bonds. This flexibility is crucial for allowing the two ends of the bifunctional molecule to adopt optimal orientations for biological activity. In the context of PROTACs, the PEG8 spacer can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][] For ADCs, it ensures that the cytotoxic payload does not sterically hinder the antibody's binding to its target antigen.

Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity. The PEG8 spacer can shield the attached therapeutic payload from the host's immune system and proteolytic enzymes, a "stealth" effect that can prolong the circulation half-life of the conjugate and reduce the potential for adverse immune reactions.

Precise and Tunable Length: The discrete length of the PEG8 spacer allows for precise control over the distance between the two conjugated molecules. This is a critical parameter that must be empirically optimized for each specific biological system. The eight-unit length often represents a favorable balance, providing sufficient reach for effective ternary complex formation in PROTACs without the excessive flexibility that can lead to a non-productive complex.[3][5]

Data Presentation: The Impact of PEG8 Spacers on Bioconjugate Performance

The length of the PEG linker is a critical variable that is fine-tuned to optimize the efficacy of bioconjugates. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the properties of PROTACs and ADCs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C17H32O8 | [1][6] |

| Molecular Weight | 364.4 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid or oily matter | |

| Purity | Typically >98% | [1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1][2] |

| Storage Conditions | -20°C for long-term storage | [1] |

Table 2: Comparative Efficacy of PROTACs with Different PEG Linker Lengths

This table presents hypothetical data for BRD4-targeting PROTACs, representative of trends observed in scientific literature, to highlight the impact of PEG linker length on degradation efficiency.

| Linker | DC50 (nM) | Dmax (%) | Ternary Complex Dissociation Constant (KD, nM) | Reference(s) |

| PEG4 | 50 | 85 | 100 | [7] |

| PEG8 | 15 | >95 | Not explicitly found, but inferred to be optimal | [3] |

| PEG12 | 20 | 90 | 40 | [7] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics

This table summarizes data from a study on ADCs, demonstrating the effect of PEG linker length on clearance rates in rats.

| Linker | ADC Construct | Clearance Rate (mL/day/kg) | Reference(s) |

| No PEG | Not Specified | ~15 | [8] |

| PEG2 | Not Specified | ~10 | [8] |

| PEG4 | Not Specified | ~7 | [8] |

| PEG8 | Not Specified | ~5 (plateau observed) | [8][9] |

Mandatory Visualization

Caption: PROTAC-mediated protein degradation pathway.

Caption: Workflow for ADC synthesis using this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in the synthesis of bioconjugates. The following protocols provide a comprehensive workflow for the creation of an Antibody-Drug Conjugate (ADC) as a representative example.

Protocol 1: Activation of this compound and Conjugation to a Cytotoxic Payload

This protocol describes the activation of the terminal hydroxyl group of this compound and its subsequent conjugation to a payload containing a carboxylic acid, a common functional group on many cytotoxic drugs.

Materials:

-

This compound

-

Cytotoxic payload with a carboxylic acid group

-

p-Nitrophenyl chloroformate

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Pyridine

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) system

-

Lyophilizer

Procedure:

-

Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DCM. b. Add pyridine (1.2 equivalents) to the solution. c. Cool the reaction mixture to 0°C in an ice bath. d. Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM. e. Allow the reaction to warm to room temperature and stir for 4-6 hours. f. Monitor the reaction progress by Thin-Layer Chromatography (TLC). g. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated Propargyl-PEG8-p-nitrophenyl carbonate.

-

Conjugation to the Cytotoxic Payload: a. Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF. b. Add the activated Propargyl-PEG8-p-nitrophenyl carbonate (1.2 equivalents) to the payload solution. c. Add DIPEA (2 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 12-24 hours. e. Monitor the formation of the propargyl-PEG8-payload conjugate by Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, purify the conjugate using reverse-phase HPLC. g. Lyophilize the pure fractions to obtain the final propargyl-PEG8-payload conjugate.

Protocol 2: Antibody Modification with an Azide Group

This protocol outlines the introduction of an azide handle onto the antibody for subsequent click chemistry.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-NHS ester (e.g., Azido-PEG4-NHS ester)

-

Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare a stock solution of the Azido-NHS ester in DMSO (e.g., 10 mM).

-

Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.

-

Add the Azido-NHS ester stock solution to the mAb solution to achieve a 10-20 fold molar excess of the NHS ester. The final DMSO concentration should be below 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Remove the excess, unreacted Azido-NHS ester using a desalting column equilibrated with PBS, pH 7.4.[10]

-

Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the final "click" reaction to conjugate the propargyl-PEG8-payload to the azide-modified antibody.

Materials:

-

Azide-modified antibody (from Protocol 2)

-

Propargyl-PEG8-payload (from Protocol 1)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

In a reaction tube, combine the azide-modified antibody with a 5-10 fold molar excess of the Propargyl-PEG8-payload.

-

Prepare the copper(I) catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio.

-

Add the CuSO4/THPTA solution to the antibody-payload mixture to a final copper concentration of 0.25 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[10]

-

Purify the resulting ADC using an SEC system to remove unreacted payload, catalyst, and other small molecules.

Conclusion

The PEG8 spacer in this compound is a critical design element that significantly enhances the physicochemical and pharmacological properties of advanced biotherapeutics. By improving solubility, providing optimal flexibility and spatial orientation, and enhancing biocompatibility, the PEG8 linker facilitates the development of more stable, potent, and effective ADCs and PROTACs. The quantitative data and detailed protocols provided in this guide underscore the pivotal role of the PEG8 spacer and offer a practical framework for its successful implementation in research and drug development. The rational selection and application of well-defined linkers like this compound will continue to be a cornerstone of innovation in the field of targeted therapies.

References

- 1. This compound, 1422023-54-8 | BroadPharm [broadpharm.com]

- 2. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C17H32O8 | CID 91809446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Propargyl-PEG8-alcohol: A Technical Guide to a Versatile PEG Linker in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the precise and stable linkage of molecules is paramount to the efficacy and safety of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse toolkit of chemical linkers, polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance solubility, improve pharmacokinetic profiles, and provide spatial control between conjugated moieties.[1][2] This technical guide provides an in-depth exploration of Propargyl-PEG8-alcohol, a heterobifunctional linker, and compares its utility against other common PEG linkers.

This compound possesses two key functional groups: a terminal propargyl group (an alkyne) and a primary alcohol.[3] The propargyl group facilitates highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for stable triazole linkage to azide-modified molecules.[4] The terminal alcohol offers a versatile handle for further functionalization, such as the attachment of drug payloads.[5] The 8-unit PEG chain provides a balance of hydrophilicity and a defined spacer length, which can be critical for optimizing the performance of the final bioconjugate.[6]

Comparative Analysis of PEG Linker Properties

The selection of a PEG linker is a critical design parameter that influences the overall properties of a bioconjugate. The following tables summarize key quantitative and qualitative data for different PEG linker types, providing a framework for comparison.

Table 1: Physicochemical Properties of Selected PEG Linkers

| Linker Type | Molecular Weight ( g/mol ) | Spacer Length (Å) | Solubility | Key Features & Applications |

| This compound | 364.44 | ~29.5 | High in aqueous and organic solvents | Click chemistry conjugation, ADC and PROTAC synthesis.[3] |

| Propargyl-PEG4-alcohol | 232.27 | ~18.5 | High in aqueous and organic solvents | Shorter spacer for applications requiring closer proximity of conjugated molecules. |

| Propargyl-PEG12-alcohol | 496.60 | ~40.5 | High in aqueous and organic solvents | Longer spacer to overcome steric hindrance between large molecules. |

| NHS-PEG8-Maleimide | ~600-700 | ~29.5 | Moderate to High | Amine-to-thiol conjugation; common in ADC development. |

| DBCO-PEG8-NHS Ester | ~800-900 | ~29.5 | Moderate to High | Copper-free click chemistry (SPAAC) with azides; amine reactivity. |

| Azide-PEG8-Amine | ~400-500 | ~29.5 | High | Click chemistry conjugation; provides a primary amine for further functionalization. |

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-life (t½) | Tumor Penetration | General Findings & Considerations |

| Short (e.g., PEG2-PEG4) | Generally Potent | Shorter | Potentially Faster | May lead to aggregation with hydrophobic payloads.[7] |

| Medium (e.g., PEG8, PEG12) | Potent | Enhanced | Intermediate | Often provides a good balance of pharmacokinetics and potency.[7] |

| Long (e.g., PEG24, >2kDa) | Often Reduced | Longer | Slower | Improves solubility and reduces immunogenicity, but may decrease binding affinity and cell permeability.[8] |

Table 3: Influence of PEG Linker Length on PROTAC Efficacy

| PEG Linker Length | Ternary Complex Formation | Cellular Permeability | Degradation Efficacy (DC50/Dmax) | General Findings & Considerations |

| Short (e.g., PEG2-PEG4) | May be sterically hindered | Generally Good | Variable; highly target-dependent | Linker length is critical for optimal orientation of the target protein and E3 ligase.[9] |

| Medium (e.g., PEG8) | Often Optimal | Good | Often Improved | Provides flexibility for productive ternary complex formation.[10] |

| Long (e.g., PEG12 and longer) | Can be less favorable | May Decrease | Can Decrease | Excessive length may lead to non-productive binding and reduced cell uptake.[9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the application of this compound. The following diagrams, generated using Graphviz, illustrate key concepts.

References

- 1. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Propargyl-PEG8-Alcohol in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Propargyl-PEG8-alcohol in click chemistry reactions, a cornerstone of modern bioconjugation and drug development. The protocols outlined below focus on the two primary forms of azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This compound is a versatile chemical tool featuring a terminal alkyne group for click chemistry and a hydroxyl group for further functionalization. The eight-unit polyethylene glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and can minimize the immunogenicity of the resulting conjugates.[1] This makes it an ideal linker for a variety of applications, including the development of Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted therapies.[2][3]

I. Overview of Click Chemistry Reactions

Click chemistry describes a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes.[1] The most prominent examples are the CuAAC and SPAAC reactions, which both result in the formation of a stable triazole linkage between an alkyne and an azide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted 1,2,3-triazole product. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[4][5] To improve reliability and protect biomolecules from reactive oxygen species, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[5][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free alternative to CuAAC, making it particularly suitable for applications in living systems where copper toxicity is a concern.[7][] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a catalyst.[7][9] The driving force for this reaction is the release of ring strain in the cyclooctyne.[7][10]

II. Data Presentation: Reaction Components and Conditions

The following tables summarize typical reaction components and conditions for CuAAC and a general SPAAC protocol for comparison.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol Components

| Component | Stock Concentration | Final Concentration | Molar Equivalents (relative to limiting reagent) |

| Alkyne-Biomolecule (e.g., Propargyl-PEG8-functionalized protein) | 1-10 mg/mL | Variable | 1 |

| Azide-Molecule | 10 mM in DMSO or water | 40-500 µM | 4-50 |

| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 0.05-0.25 mM | 2.5-25 |

| Ligand (THPTA) | 50-200 mM in water | 0.25-1.25 mM | 12.5-125 (5:1 ratio to copper) |

| Sodium Ascorbate | 100-300 mM in water | 2.5-5 mM | 40-100 |

Note: The optimal concentrations and molar equivalents may need to be determined empirically for each specific application.

Table 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol Components

| Component | Stock Concentration | Final Concentration | Molar Equivalents (relative to limiting reagent) |

| DBCO-Functionalized Biomolecule | 1 mg/mL | Variable | 1 |

| Azide-Molecule | 10 mM in DMSO | Variable | 20-30 |

III. Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes the conjugation of an azide-containing molecule to a biomolecule functionalized with this compound.

Materials:

-

Propargyl-PEG8-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)[5]

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[6]

-

Reaction buffer (e.g., PBS)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

In a reaction tube, combine the Propargyl-PEG8-functionalized biomolecule and a molar excess of the azide-containing molecule.

-

Add the THPTA ligand to the reaction mixture.[11]

-

Prepare a premixed solution of CuSO₄ and THPTA.[6]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4][12]

-